1-(5-Bromo-2-hydroxyphenyl)butan-1-one

Catalog No.
S1546048
CAS No.
105211-80-1
M.F
C10H11BrO2
M. Wt
243.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(5-Bromo-2-hydroxyphenyl)butan-1-one

CAS Number

105211-80-1

Product Name

1-(5-Bromo-2-hydroxyphenyl)butan-1-one

IUPAC Name

1-(5-bromo-2-hydroxyphenyl)butan-1-one

Molecular Formula

C10H11BrO2

Molecular Weight

243.1 g/mol

InChI

InChI=1S/C10H11BrO2/c1-2-3-9(12)8-6-7(11)4-5-10(8)13/h4-6,13H,2-3H2,1H3

InChI Key

NIWDQGAGNUZPSG-UHFFFAOYSA-N

SMILES

CCCC(=O)C1=C(C=CC(=C1)Br)O

Synonyms

1-Butanone, 1-(5-broMo-2-hydroxyphenyl)-

Canonical SMILES

CCCC(=O)C1=C(C=CC(=C1)Br)O

1-(5-Bromo-2-hydroxyphenyl)butan-1-one, with the Chemical Abstracts Service number 1450-75-5, is a compound characterized by its unique structure, which includes a brominated phenolic moiety and a ketone functional group. Its molecular formula is C₈H₇BrO₂, and it has a molecular weight of 215.04 g/mol . The compound features a linear structure that can be represented as C₆H₃Br(OH)C(O)CH₃, showcasing both aromatic and aliphatic components . The presence of the hydroxyl group contributes to its potential biological activity and chemical reactivity.

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
  • Esterification: Reaction with carboxylic acids can yield esters.
  • Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles, leading to different derivatives.
  • Condensation Reactions: It can participate in reactions with amines or other nucleophiles to form imines or related compounds .

The compound exhibits notable biological activities attributed to its structural features:

  • Antioxidant Properties: The phenolic hydroxyl group contributes to its ability to scavenge free radicals.
  • Enzyme Inhibition: It has been identified as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2, which is involved in drug metabolism .
  • Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, though specific mechanisms remain under investigation.

Several methods have been reported for synthesizing 1-(5-Bromo-2-hydroxyphenyl)butan-1-one:

  • Starting Material: Synthesis often begins with 1-(2-hydroxyphenyl)butan-1-one, which is brominated at the 5-position using bromine or brominating agents.
  • Reaction Conditions: Typical conditions involve the use of solvents like toluene and bases such as lithium tert-butoxide at elevated temperatures (around 110 °C) for several hours .
  • Purification: Post-reaction, the product is purified through techniques like silica gel chromatography to isolate the desired compound .

The applications of 1-(5-Bromo-2-hydroxyphenyl)butan-1-one span various fields:

  • Pharmaceuticals: Potential use in drug development due to its biological activity.
  • Chemical Research: Utilized as an intermediate in organic synthesis for producing more complex molecules.
  • Material Science: Investigated for incorporation into polymeric materials due to its unique properties.

Interaction studies have focused on understanding how 1-(5-Bromo-2-hydroxyphenyl)butan-1-one interacts with biological systems:

  • Drug Metabolism: As an inhibitor of CYP1A2, it may affect the metabolism of co-administered drugs, necessitating further pharmacokinetic studies .
  • Binding Studies: Research into its binding affinity with various biological targets is ongoing, particularly in relation to its antioxidant capabilities.

Several compounds share structural similarities with 1-(5-Bromo-2-hydroxyphenyl)butan-1-one. Here are some notable examples:

Compound NameSimilarityKey Features
1-(3-Bromo-4-hydroxyphenyl)ethanone0.92Contains a brominated phenolic structure
1-(3-Bromo-2-methoxyphenyl)ethanone0.89Features a methoxy group instead of hydroxyl
1-(2-Bromo-6-hydroxyphenyl)ethanone0.88Different positioning of bromine and hydroxyl
1-(2-Bromo-5-methoxyphenyl)ethanone0.88Contains methoxy group; different substitution
1-(4-Bromo-3-hydroxyphenyl)butan-1-one0.87Similar backbone but different functional groups

These compounds highlight the uniqueness of 1-(5-Bromo-2-hydroxyphenyl)butan-1-one through its specific substitution pattern and functional groups that influence its reactivity and biological properties.

XLogP3

3.3

Wikipedia

1-(5-Bromo-2-hydroxyphenyl)butan-1-one

Dates

Modify: 2023-07-17

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